molecular formula C8H7NO4 B13973717 4-Formamido-3-hydroxybenzoic acid

4-Formamido-3-hydroxybenzoic acid

Cat. No.: B13973717
M. Wt: 181.15 g/mol
InChI Key: SXPILDKUHXARLZ-UHFFFAOYSA-N
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Description

4-(Formylamino)-3-hydroxybenzoic acid is an organic compound characterized by the presence of a formylamino group (-NHCHO) and a hydroxy group (-OH) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Formylamino)-3-hydroxybenzoic acid typically involves the formylation of 3-hydroxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and results in the formylation of the amino group .

Industrial Production Methods

Industrial production of 4-(Formylamino)-3-hydroxybenzoic acid may involve large-scale formylation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Formylamino)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The formylamino group can be reduced to an amino group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(Formylamino)-3-oxobenzoic acid.

    Reduction: Formation of 4-(Amino)-3-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Formylamino)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Formylamino)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Amino)-3-hydroxybenzoic acid: Similar structure but lacks the formyl group.

    4-(Formylamino)-benzoic acid: Similar structure but lacks the hydroxy group.

    3-Hydroxybenzoic acid: Lacks both the formylamino and formyl groups.

Uniqueness

4-(Formylamino)-3-hydroxybenzoic acid is unique due to the presence of both the formylamino and hydroxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

4-formamido-3-hydroxybenzoic acid

InChI

InChI=1S/C8H7NO4/c10-4-9-6-2-1-5(8(12)13)3-7(6)11/h1-4,11H,(H,9,10)(H,12,13)

InChI Key

SXPILDKUHXARLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)NC=O

Origin of Product

United States

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